molecular formula C8H11NO4 B1448478 Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate CAS No. 1797797-59-1

Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate

Cat. No. B1448478
M. Wt: 185.18 g/mol
InChI Key: HFCKRMCAMCALNK-UHFFFAOYSA-N
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Description

“Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate” is a chemical compound with the CAS Number: 1797797-59-1 . It has a molecular weight of 185.18 . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of oxazole derivatives, such as “Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate”, has been a topic of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The synthesis of oxazole derivatives often involves the use of intermediates .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate” consists of an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives are diverse and depend on the substitution pattern in the oxazole ring . These reactions play a pivotal role in delineating the biological activities of the compounds .


Physical And Chemical Properties Analysis

“Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate” is a powder that is stored at room temperature .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate and its derivatives have been studied for their antiproliferative activity against various cancer cell lines. Research by Božić et al. (2017) found that methyl esters of certain propanoic acids exhibited significant antiproliferative effects, particularly against human colon cancer cell lines (Božić et al., 2017).

Synthesis and Structural Analysis

The compound's synthesis and structural analysis have been a focus in several studies. Komogortsev et al. (2022) developed an efficient method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, demonstrating the compound's synthesis versatility (Komogortsev et al., 2022). Similarly, Gimalova et al. (2013) synthesized variants of the compound and studied their recyclization properties (Gimalova et al., 2013).

Antimicrobial Properties

Another significant application is in antimicrobial research. Zubkov et al. (2016) analyzed and tested analytical methods for quality control of active pharmaceutical ingredients, including derivatives of similar propanoic acids, indicating their potential in antimicrobial drug development (Zubkov et al., 2016).

Novel Drug Design for Cancer Therapy

A novel aspect of research involving this compound is its application in cancer therapy. Budama-Kilinc et al. (2020) explored the development of a nanosize drug candidate for cancer therapy, synthesizing related compounds and evaluating their cytotoxic effects against cancer cell lines (Budama-Kilinc et al., 2020).

Synthesis of Bioactive Cyclic Ketals

Talismanov et al. (2021) investigated the synthesis of 3-(Imidazol-1-yl)propane-1,2-diol and related compounds, highlighting the compound's versatility in forming bioactive cyclic ketals (Talismanov et al., 2021).

Safety And Hazards

The safety information for “Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate” indicates that it has a GHS07 pictogram and a signal word of "Warning" . The specific hazard statements and precautionary statements are not provided .

Future Directions

Oxazole derivatives, such as “Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate”, continue to be a focus of research due to their wide spectrum of biological activities . Future research may involve the synthesis of various oxazole derivatives and screening them for various biological activities .

properties

IUPAC Name

methyl 3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-5-6(8(11)13-9-5)3-4-7(10)12-2/h9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCKRMCAMCALNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)ON1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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